Enhanced Mass Shift and Signal Specificity via Four-Deuterium Labeling
Oxcarbazepine-d4 exhibits a +4 Da mass shift relative to unlabeled oxcarbazepine, enabling unambiguous discrimination between the internal standard and analyte in the mass spectrometer. In validated LC-MS/MS methods, this mass difference is critical for selecting unique multiple reaction monitoring (MRM) transitions. For example, the MRM transition for Oxcarbazepine-d4 is m/z 257.1 → 184.0 or 257.1 → 212.0, while the native oxcarbazepine transition is m/z 253.1 → 180.2 [1]. This 4-Da difference provides superior spectral separation compared to d3-labeled analogs, which have a smaller mass shift and are therefore more susceptible to isotopic cross-talk and interference from the native analyte's M+1 or M+2 isotopic peaks, especially at high analyte concentrations or low mass resolution [2].
| Evidence Dimension | Mass shift and isotopic purity |
|---|---|
| Target Compound Data | +4 Da mass shift; deuterated forms (d1-d4) ≥99% purity |
| Comparator Or Baseline | Oxcarbazepine-d3: +3 Da mass shift; potential for interference from native M+3 isotopic peak; Oxcarbazepine (unlabeled): 0 Da shift (cannot be used as internal standard) |
| Quantified Difference | A minimum +4 Da shift is recommended in regulatory bioanalysis guidelines to avoid cross-talk and ensure method specificity [3]. |
| Conditions | LC-MS/MS with electrospray ionization (ESI) in positive ion mode, MRM acquisition. |
Why This Matters
The +4 Da mass shift ensures baseline-resolved signals, a prerequisite for passing FDA/EMA bioanalytical method validation specificity requirements.
- [1] Mano Y. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. J Chromatogr Sci. 2018;56(8):687-694. View Source
- [2] U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. View Source
- [3] European Medicines Agency. Guideline on bioanalytical method validation. 2011. View Source
